

m-PEG12-NHS ester CAS number

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Compound of Interest

Compound Name: *m-PEG12-NHS ester*

CAS No.: 174569-25-6

Cat. No.: B575342

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An In-depth Technical Guide to **m-PEG12-NHS Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene glycol units (**m-PEG12-NHS ester**) is a monofunctional PEGylation reagent widely utilized in bioconjugation.[1] PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or antibody-drug conjugates (ADCs), is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The **m-PEG12-NHS ester** features a methoxy cap to prevent crosslinking and an N-hydroxysuccinimidyl (NHS) ester for efficient reaction with primary amines.[1] The 12-unit PEG linker offers a balance of hydrophilicity and spacer length, improving the solubility and stability of the conjugated biomolecule while minimizing steric hindrance.[1]

It is important to note that multiple CAS numbers are associated with **m-PEG12-NHS ester** in the literature and by various suppliers, including 2207596-93-6[2][3][4][5], 174569-25-6[6], and 756525-94-7[7]. Researchers should be aware of this variability when sourcing the reagent.

Physicochemical and Reactive Properties

The **m-PEG12-NHS ester** is a heterobifunctional crosslinker composed of a methoxy-terminated PEG chain and an NHS ester reactive group.[8] The hydrophilic PEG chain, with its 12 repeating ethylene glycol units, enhances water solubility and biocompatibility.[8] The NHS ester group selectively reacts with primary amines, found on lysine residues and the N-termini of proteins, to form stable amide bonds.[8][9]

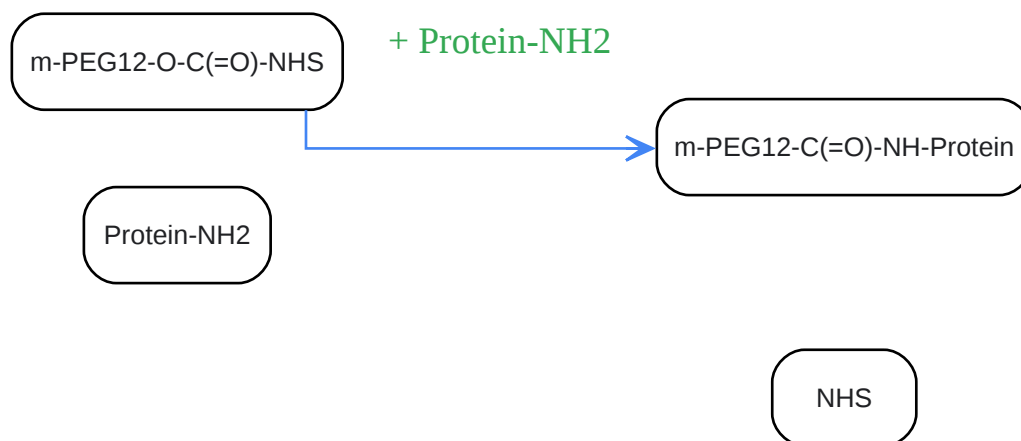
Quantitative Data Summary

The following table summarizes the key physicochemical properties and reaction parameters for **m-PEG12-NHS ester**.

Property	Value	Source(s)
Molecular Formula	C30H55NO16	[2][5][6]
Molecular Weight	Approximately 685.75 g/mol	[2][3][5]
Purity	Typically >95%	[4][6]
Appearance	Colorless to off-white solid	[3]
Solubility	Soluble in DMSO, DMF, DCM, and other organic solvents.	[6][7][8]
Storage Conditions	-20°C, desiccated, and protected from light.	[3][5][6][7]
Optimal Reaction pH for NHS Ester	7.2 - 8.5	[8]
NHS Ester Hydrolysis Half-life at pH 7.0	4-5 hours	[9]
NHS Ester Hydrolysis Half-life at pH 8.0	1 hour	[9]
NHS Ester Hydrolysis Half-life at pH 8.6	10 minutes	[9]

Reaction Mechanism and Experimental Workflow

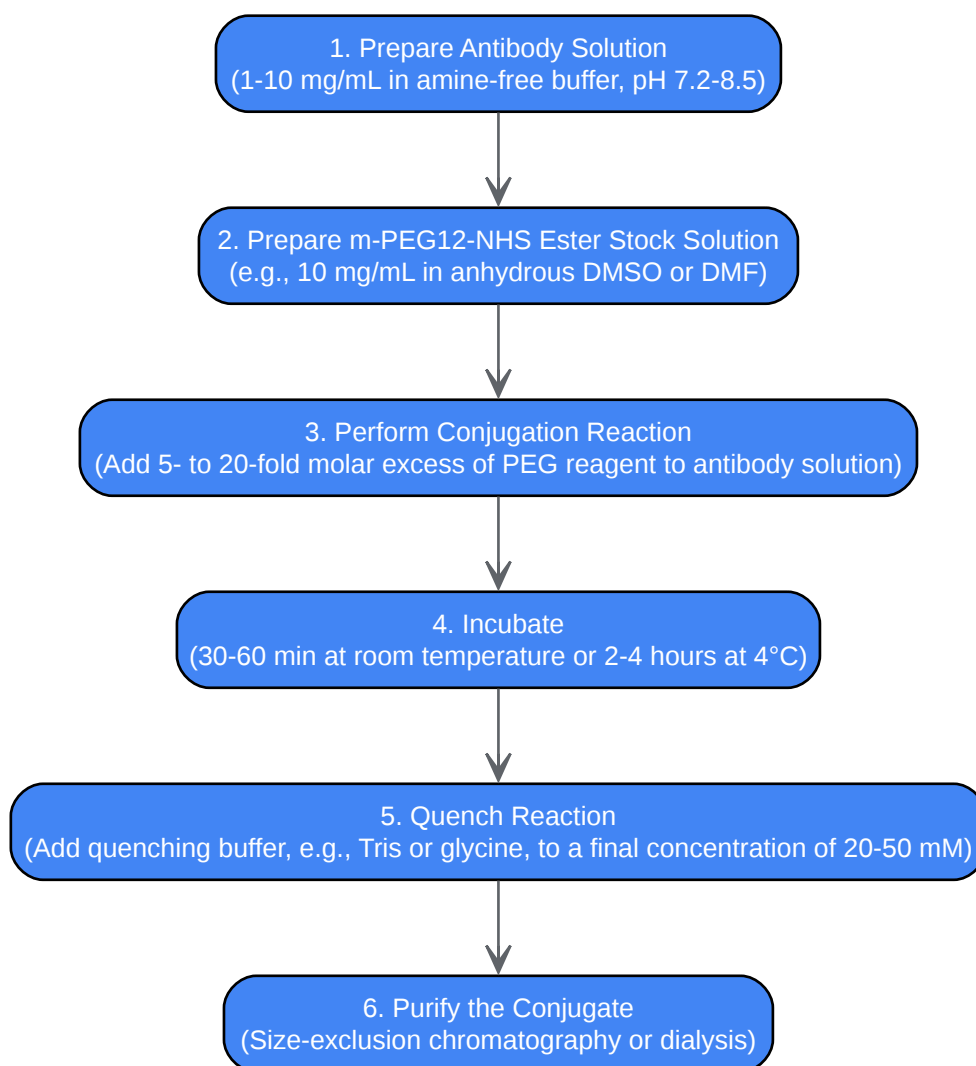
The conjugation reaction of **m-PEG12-NHS ester** with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).^[1]



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Caption: Reaction of **m-PEG12-NHS ester** with a primary amine.

The general workflow for conjugating **m-PEG12-NHS ester** to a protein, such as an antibody, is depicted below.



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Caption: Experimental workflow for antibody conjugation.

Experimental Protocols

Protocol 1: General Protein PEGylation

This protocol provides a general procedure for the PEGylation of a protein using **m-PEG12-NHS ester**. Optimal conditions may vary depending on the specific protein and should be determined empirically.[8]

Materials:

- Protein of interest

- **m-PEG12-NHS ester**
- Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), with a pH of 7.2-8.5.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0.
- Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

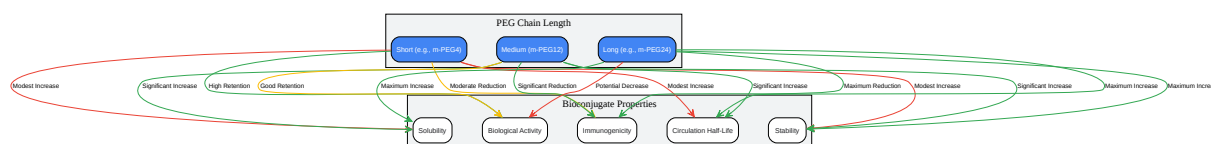
- Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines.[9]
- PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the **m-PEG12-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][9]
- PEGylation Reaction: Add a 5- to 20-fold molar excess of the **m-PEG12-NHS ester** solution to the protein solution while gently stirring.[9] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[9]
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][9]
- Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[9]
- Purification: Remove excess, unreacted **m-PEG12-NHS ester** and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).[1]

Applications in Drug Development

The primary application of **m-PEG12-NHS ester** is in PEGylation to enhance the therapeutic properties of biomolecules.[8]

- **Increased Solubility and Stability:** The hydrophilic PEG chain improves the solubility of hydrophobic molecules and can protect them from enzymatic degradation.[8]
- **Reduced Immunogenicity:** The PEG chain can shield antigenic epitopes on the protein surface, reducing their recognition by the immune system.[8]
- **Prolonged Circulation Half-Life:** The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo circulation time.[8]

m-PEG12-NHS ester is considered a balanced option, providing significant improvements in solubility, stability, and circulation half-life while generally maintaining the biological activity of the conjugated molecule.[9] Shorter PEG chains (e.g., m-PEG4-NHS ester) offer less steric hindrance but more modest improvements, while longer chains (e.g., m-PEG24-NHS ester) provide the most pronounced effects but may have a greater impact on biological activity.[9]



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Caption: Comparison of PEG chain length effects.

Conclusion

m-PEG12-NHS ester is a versatile and valuable tool for bioconjugation, offering a well-balanced approach to improving the therapeutic and diagnostic properties of biomolecules.[1] [9] By understanding the reaction mechanism, optimizing experimental conditions, and utilizing

appropriate analytical techniques for characterization, researchers can effectively leverage the benefits of PEGylation for a wide range of applications in drug development and beyond.[1]

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